Cas no 2409178-86-3 (SARS 3CLpro-IN-1)
SARS 3CLpro-IN-1 Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-5-propanal, α-[[[(1S,3S,4aR,8aS)-1-[(butylmethylamino)methyl]octahydro-1H-2-benzopyran-3-yl]methyl]amino]-, (αS)-
- SARS 3CLpro-IN-1
-
- Inchi: 1S/C22H38N4O2/c1-3-4-9-26(2)14-22-21-8-6-5-7-17(21)10-20(28-22)13-24-19(15-27)11-18-12-23-16-25-18/h12,15-17,19-22,24H,3-11,13-14H2,1-2H3,(H,23,25)/t17-,19+,20+,21+,22-/m1/s1
- InChI Key: XTDYRRXAUUTJAL-ZQOQTTQJSA-N
- SMILES: C([C@H]1O[C@@H](C[C@@]2([H])CCCC[C@]12[H])CN[C@H](C=O)CC1NC=NC=1)N(C)CCCC
Experimental Properties
- Density: 1.056±0.06 g/cm3(Predicted)
- Boiling Point: 556.9±40.0 °C(Predicted)
- pka: 13.80±0.10(Predicted)
SARS 3CLpro-IN-1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61774-5 mg |
SARS 3CLpro-IN-1 |
2409178-86-3 | 5mg |
¥7000.00 | 2023-02-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61774-50 mg |
SARS 3CLpro-IN-1 |
2409178-86-3 | 50mg |
¥13800.00 | 2023-02-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61774-100 mg |
SARS 3CLpro-IN-1 |
2409178-86-3 | 100MG |
¥17500.00 | 2023-02-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61774-5mg |
SARS 3CLpro-IN-1 |
2409178-86-3 | 5mg |
¥ 7000 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61774-50mg |
SARS 3CLpro-IN-1 |
2409178-86-3 | 50mg |
¥ 13800 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61774-100mg |
SARS 3CLpro-IN-1 |
2409178-86-3 | 100mg |
¥ 17500 | 2023-09-07 |
SARS 3CLpro-IN-1 Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on SARS 3CLpro-IN-1
Introduction to SARS 3CLpro-IN-1 (CAS No: 2409178-86-3) and Its Significance in Modern Medicinal Chemistry
SARS 3CLpro-IN-1, chemically identified by the CAS number 2409178-86-3, represents a cutting-edge compound in the realm of medicinal chemistry, particularly in the context of antiviral research. This compound has garnered significant attention due to its potential in inhibiting the main protease (Mpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), a critical enzyme for viral replication. The development of such inhibitors is pivotal in the ongoing global effort to combat viral pandemics, offering a beacon of hope for effective treatments.
The main protease, also known as 3CLpro, is a key enzyme encoded by the SARS-CoV-2 genome. It plays an indispensable role in the processing of viral polyproteins into functional proteins necessary for the assembly and maturation of new virions. Consequently, inhibiting this enzyme is considered a strategic approach to impede viral replication and spread. SARS 3CLpro-IN-1 has been designed with this very objective in mind, leveraging advanced computational and synthetic methodologies to target and inhibit 3CLpro with high specificity and efficacy.
Recent advancements in structural biology have provided unprecedented insights into the three-dimensional architecture of 3CLpro, facilitating the rational design of inhibitors like SARS 3CLpro-IN-1. High-resolution crystal structures of 3CLpro have revealed critical binding pockets and residues that can be targeted by small molecules. These structural insights have been instrumental in optimizing the pharmacophoric features of SARS 3CLpro-IN-1, enhancing its binding affinity and reducing off-target effects.
The synthesis of SARS 3CLpro-IN-1 involves a multi-step process that integrates both organic synthesis and medicinal chemistry principles. Key intermediates are strategically designed to maximize interactions with the active site of 3CLpro, ensuring robust inhibition. The compound's chemical structure has been meticulously crafted to balance potency, selectivity, and pharmacokinetic properties, making it a promising candidate for further preclinical and clinical development.
In vitro studies have demonstrated that SARS 3CLpro-IN-1 exhibits potent inhibitory activity against various strains of SARS-CoV-2, including those responsible for recent outbreaks. Its mechanism of action involves precise binding to the catalytic residues within the active site of 3CLpro, thereby preventing the cleavage of viral polyproteins. This inhibition effectively halts the production of functional viral proteins, ultimately leading to a reduction in viral load.
The pharmacokinetic profile of SARS 3CLpro-IN-1 has been thoroughly evaluated using relevant in vivo models. Preliminary results indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting potential for oral administration—a critical factor for patient compliance and therapeutic efficacy. Further studies are ongoing to optimize dosing regimens and assess long-term safety profiles.
One of the most compelling aspects of SARS 3CLpro-IN-1 is its potential for broad-spectrum antiviral activity. Beyond its primary role in targeting SARS-CoV-2, this compound may also be effective against other coronaviruses with similar protease structures. This broad-spectrum capability could provide a crucial defense against future pandemics, making SARS 3CLpro-IN-1 a versatile tool in infectious disease management.
The development pipeline for SARS 3CLpro-IN-1 is robust, with multiple phases of preclinical testing underway. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of laboratory findings into clinical applications. The compound's promising results have prompted regulatory agencies to consider expedited review pathways, potentially expediting its availability for patients in need.
From a chemical biology perspective, SARS 3CLpro-IN-1 offers valuable insights into the design of next-generation antiviral agents. Its success underscores the importance of integrating structural biology, computational chemistry, and synthetic organic chemistry to develop targeted therapeutics. As research continues to uncover new viral targets and mechanisms, compounds like SARS 3CLpro-IN-1 will serve as paradigms for future drug discovery initiatives.
The global impact of SARS 3CLpro-IN-1 extends beyond mere scientific achievement; it represents a testament to human resilience and ingenuity in the face of unprecedented challenges. By leveraging cutting-edge chemical approaches to combat viral infections, this compound exemplifies the transformative power of medicinal chemistry in addressing urgent public health needs.
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